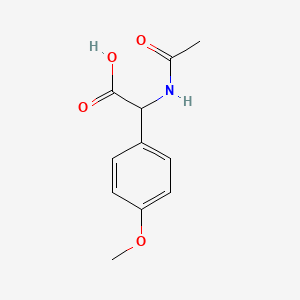
(Acetylamino)(4-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Acetylamino)(4-methoxyphenyl)acetic acid, also known as Methacetin, is an organic compound with the molecular formula C9H11NO3. It is a derivative of acetic acid and features both an acetylamino group and a methoxyphenyl group. This compound is of significant interest due to its various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Acetylamino)(4-methoxyphenyl)acetic acid typically involves the acylation of p-aminophenol with acetic anhydride. The process begins with the solubilization of p-aminophenol in water, followed by the addition of concentrated hydrochloric acid to form the amine hydrochloride. This is then neutralized with a sodium acetate buffer, and acetic anhydride is added to complete the acylation reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
(Acetylamino)(4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its analgesic and antipyretic properties, similar to acetaminophen.
Industry: Utilized in the production of various chemical intermediates and as a ligand in coordination chemistry.
作用機序
The mechanism of action of (Acetylamino)(4-methoxyphenyl)acetic acid involves its interaction with specific enzymes and molecular targets. It catalyzes the FAD-dependent oxidative deamination of various amines and D-amino acids, yielding alpha-keto acids, ammonia/amine, and hydrogen peroxide . This reaction is crucial in various metabolic pathways and can influence cellular processes.
類似化合物との比較
Acetaminophen: Shares similar analgesic and antipyretic properties but differs in its chemical structure and specific applications.
4-Methoxyphenylacetic acid: Similar in structure but lacks the acetylamino group, leading to different chemical properties and reactivity.
Uniqueness: (Acetylamino)(4-methoxyphenyl)acetic acid is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
52771-14-9 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
2-acetamido-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(14)15)8-3-5-9(16-2)6-4-8/h3-6,10H,1-2H3,(H,12,13)(H,14,15) |
InChIキー |
KAGSUJOTNBINKR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
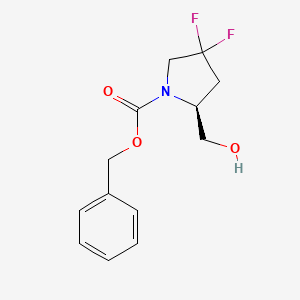
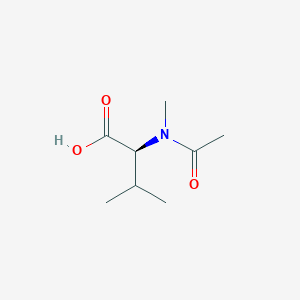
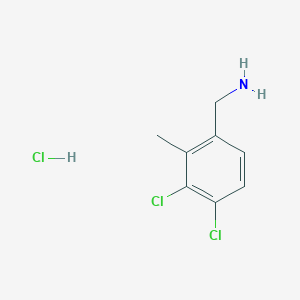
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)
![[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
amine hydrochloride](/img/structure/B13497289.png)
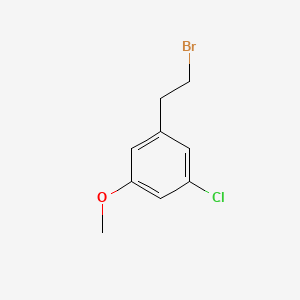
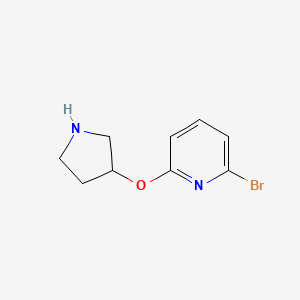
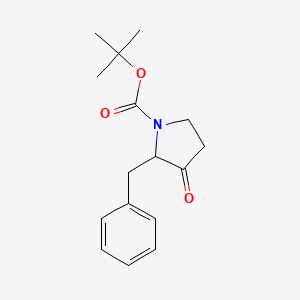
![Methyl 5-azaspiro[2.3]hexane-1-carboxylate, trifluoroacetic acid](/img/structure/B13497310.png)
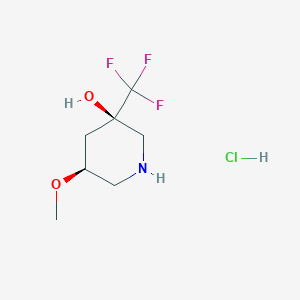
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid](/img/structure/B13497328.png)
